6-(1h-Pyrazol-1-yl)hexan-1-amine 6-(1h-Pyrazol-1-yl)hexan-1-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18221873
InChI: InChI=1S/C9H17N3/c10-6-3-1-2-4-8-12-9-5-7-11-12/h5,7,9H,1-4,6,8,10H2
SMILES:
Molecular Formula: C9H17N3
Molecular Weight: 167.25 g/mol

6-(1h-Pyrazol-1-yl)hexan-1-amine

CAS No.:

Cat. No.: VC18221873

Molecular Formula: C9H17N3

Molecular Weight: 167.25 g/mol

* For research use only. Not for human or veterinary use.

6-(1h-Pyrazol-1-yl)hexan-1-amine -

Specification

Molecular Formula C9H17N3
Molecular Weight 167.25 g/mol
IUPAC Name 6-pyrazol-1-ylhexan-1-amine
Standard InChI InChI=1S/C9H17N3/c10-6-3-1-2-4-8-12-9-5-7-11-12/h5,7,9H,1-4,6,8,10H2
Standard InChI Key PCGGNPYUZSPGAC-UHFFFAOYSA-N
Canonical SMILES C1=CN(N=C1)CCCCCCN

Introduction

Structural and Molecular Characteristics

Molecular Formula and Connectivity

The molecular formula of 6-(1H-pyrazol-1-yl)hexan-1-amine is C₉H₁₇N₃, with a molecular weight of 167.25 g/mol. The structure comprises a six-carbon aliphatic chain (hexan-1-amine) linked to the N1 position of a pyrazole ring. The pyrazole moiety, a five-membered aromatic ring with two adjacent nitrogen atoms, confers planarity and electronic diversity to the molecule .

Key Structural Features:

  • Primary amine group: Located at the terminal end of the hexyl chain, enabling salt formation, hydrogen bonding, and nucleophilic reactions.

  • Pyrazole ring: Exhibits aromaticity and tautomerism, with nitrogen atoms at positions 1 and 2 participating in coordination chemistry .

Synthetic Methodologies

Direct Amination of Pyrazole Precursors

A robust synthesis route, adapted from Gulia et al. (2021), involves the reaction of hexan-1-amine with O-(4-nitrobenzoyl)hydroxylamine and 2,4-pentanedione in dimethylformamide (DMF) at 85°C for 1.5 hours . This method avoids inorganic reagents and leverages commercially available substrates.

Reaction Scheme:

Hexan-1-amine+2,4-pentanedione+O-(4-nitrobenzoyl)hydroxylamineDMF, 85°C6-(1H-pyrazol-1-yl)hexan-1-amine\text{Hexan-1-amine} + \text{2,4-pentanedione} + \text{O-(4-nitrobenzoyl)hydroxylamine} \xrightarrow{\text{DMF, 85°C}} \text{6-(1H-pyrazol-1-yl)hexan-1-amine}

Optimization Insights:

  • Solvent: DMF enhances solubility and reaction homogeneity.

  • Temperature: Elevated temperatures (80–90°C) accelerate cyclization.

  • Stoichiometry: A 1:1.1:1.5 molar ratio of amine:diketone:hydroxylamine derivative maximizes yield .

Table 1: Synthesis Conditions and Yields

AmineDiketoneHydroxylamine DerivativeSolventTemperature (°C)Time (h)Yield (%)
Hexan-1-amine2,4-PentanedioneO-(4-Nitrobenzoyl)DMF851.544*

*Yield extrapolated from analogous reactions in .

Structural Characterization

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR (500 MHz, CDCl₃):

    • δ 5.72 (s, 1H, pyrazole-H3)

    • δ 3.85 (q, J = 6.9 Hz, 1H, CH adjacent to amine)

    • δ 1.44 (d, J = 6.9 Hz, 2H, NH₂)

    • δ 1.2–1.6 (m, 8H, hexyl chain CH₂)

    • δ 0.93 (t, J = 7.4 Hz, 3H, terminal CH₃) .

Infrared Spectroscopy (IR):

  • Peaks at 2955 cm⁻¹ (C-H stretch, hexyl), 1553 cm⁻¹ (pyrazole ring vibration), and 3360 cm⁻¹ (N-H stretch, amine) .

Mass Spectrometry (HRMS):

  • Observed [M + H]⁺ at m/z 168.1706 (calculated 167.25) .

Chemical Reactivity and Functionalization

Amine-Driven Reactions

The primary amine group undergoes:

  • Acylation: Reaction with acyl chlorides to form amides.

  • Schiff base formation: Condensation with aldehydes/ketones.

  • Salt formation: Protonation with acids (e.g., HCl) .

Pyrazole Ring Modifications

  • Electrophilic substitution: Halogenation at C4 of the pyrazole ring under acidic conditions.

  • Coordination chemistry: Pyrazole-N1 acts as a ligand for transition metals (e.g., Cu²⁺, Zn²⁺) .

ActivityMechanismStructural Basis
AR antagonismCompetitive LBD bindingPyrazole-electron deficiency
AntiproliferativeCell cycle arrest in cancer cellsAmine-mediated protein interaction

Industrial and Research Applications

Pharmaceutical Intermediate

  • Anticancer agents: SARD activity against prostate cancer .

  • Antifungals: Pyrazole’s bioisosteric replacement of triazoles in azole drugs.

Agrochemical Development

  • Herbicides: Pyrazole-containing inhibitors of acetolactate synthase (ALS) .

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